molecular formula C15H20N4O3 B4897065 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline

5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline

Cat. No. B4897065
M. Wt: 304.34 g/mol
InChI Key: NXWZGCXAGFOGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, also known as ACN, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACN is a member of the nitroaniline family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and regulate their activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of cellular processes that are regulated by protein kinases, such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline in lab experiments is its ability to selectively inhibit protein kinases, making it a useful tool for studying the role of protein kinases in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for optimization of reaction conditions to improve yield.

Future Directions

There are several future directions for research on 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, including the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, as well as to optimize the synthesis method to improve yield and reduce toxicity. Finally, the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology, should also be explored.

Synthesis Methods

The synthesis of 5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline involves the reaction of 4-acetyl-1-piperazine with cyclopropylamine and 2-nitroaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and the amount of catalyst used.

Scientific Research Applications

5-(4-acetyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been widely used in scientific research due to its potential applications in drug discovery and development, as well as its ability to modulate various biological processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-11(20)17-6-8-18(9-7-17)13-4-5-15(19(21)22)14(10-13)16-12-2-3-12/h4-5,10,12,16H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWZGCXAGFOGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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